Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate
Description
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 4-ethylphenyl sulfonyl group at position 3 and a methyl group at position 4. The piperidine ring at position 4 of the quinoline is esterified with an ethyl group at the 3-carboxylate position.
Properties
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-9-11-21(12-10-19)33(30,31)24-16-27-23-13-8-18(3)15-22(23)25(24)28-14-6-7-20(17-28)26(29)32-5-2/h8-13,15-16,20H,4-7,14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDHZKNYEWTVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used as building blocks for the synthesis of various drugs.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target. The interaction often results in changes to the target’s function, which can have therapeutic effects.
Biological Activity
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically beginning with the formation of the quinoline and piperidine moieties. The compound has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that derivatives containing quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K-AKT pathway, which is crucial for cell survival and proliferation .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it may act as an inhibitor of cholinesterases, which are important in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities can provide insights into the potency of the compound.
- Pharmacokinetics :
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of PI3K-AKT Pathway | |
| Enzyme Inhibition | Cholinesterases | |
| Pharmacokinetics | Oral bioavailability |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a similar quinoline-based compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the potential for this class of compounds in developing targeted cancer therapies .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethyl piperidine carboxylate derivatives, focusing on substituent effects, synthetic routes, and analytical data.
Structural and Functional Group Comparisons
*Calculated based on formula C28H30N2O4S.
Key Observations :
- The quinoline core offers planar aromaticity, contrasting with the non-aromatic piperidine derivatives (e.g., ) or smaller heterocycles like pyridazine . This may influence stacking interactions in biological targets.
Physicochemical and Analytical Data
Insights :
- The sulfonyl group in the target compound would deshield adjacent protons, leading to distinct <sup>1</sup>H NMR shifts compared to esters with imino or trifluoromethyl groups .
- The trifluoromethyl group in increases molecular weight and lipophilicity, whereas the sulfonyl group may improve aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
